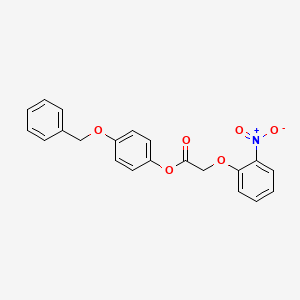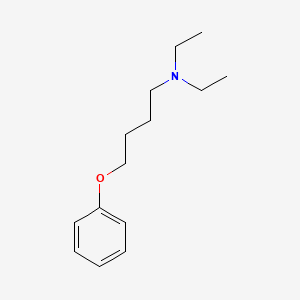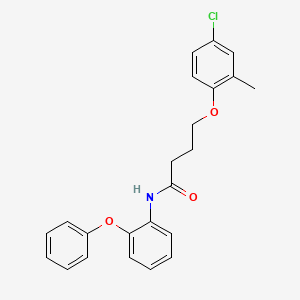
5-(4-hydroxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
説明
5-(4-hydroxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H17NO3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.06498575 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Structures
- The compound and its variants exhibit diverse supramolecular structures, such as hydrogen-bonded dimers, chains of rings, and complex sheets, as observed in studies like (Delgado et al., 2005). These structural features could be significant for designing materials with specific properties.
Antibacterial and Anticancer Properties
- Research has shown that derivatives of the compound have significant antibacterial and anticancer properties. For instance, a study by (Sherif et al., 2013) detailed the synthesis of related thiazole and imidazolidinone derivatives, exploring their applications in fighting microbial and cancer cells.
Synthesis and Structure of Derivatives
- The synthesis and structural analysis of related derivatives have been explored in studies like (Popov-Pergal et al., 2010). These derivatives often display a broad spectrum of biological activities, offering potential in pharmacological developments.
Characterization of New Derivatives
- New series of derivatives have been synthesized and characterized, as shown in research such as (Khalifa et al., 2015). This kind of research is pivotal in understanding the compound's potential in various applications.
Photodynamic Therapy for Cancer Treatment
- Some derivatives are found to be useful in photodynamic therapy for cancer treatment due to their properties like high singlet oxygen quantum yield, as indicated in the study by (Pişkin et al., 2020).
Antimicrobial Activity
- The antimicrobial activity of various derivatives has been a significant area of study. For example, (Trotsko et al., 2018) and (El-Gaby et al., 2009) have shown that these compounds can be effective against various bacterial strains.
Conductivity and Thermal Properties
- The synthesis, structural analysis, and investigation of properties like conductivity and thermal behavior of polymer derivatives have been explored, as seen in (Kaya et al., 2020).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
- Derivatives have been synthesized and evaluated for their activity against VEGFR-2, showing potential in cancer therapy, as discussed in (El‐Adl et al., 2020).
Synthesis and Evaluation as Nematicidal Agents
- Novel derivatives have also been evaluated for their nematicidal (pest control) properties, as found in research by (Srinivas et al., 2008).
Herbicidal Activity
- The compound and its ester derivatives have shown promising herbicidal activity against various plant species, as reported in (Han et al., 2011).
特性
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-9(2)8-16-14(18)13(21-15(16)20)7-10-4-5-11(17)12(6-10)19-3/h4-7,9,17H,8H2,1-3H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTSEQWNMRNVBS-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4569364.png)


![4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B4569379.png)
![2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-furoate](/img/structure/B4569385.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4569397.png)
![(Z)-3-(2-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4569408.png)

![N-{3-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4569426.png)
![2-[(4-ethylphenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4569429.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4569431.png)
![N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B4569434.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4569451.png)
